Benzyl[(2-methylphenyl)methyl]amine
Description
Contextualization within Amine Chemistry and Substituted Benzylamines
Benzyl[(2-methylphenyl)methyl]amine, with the chemical formula C15H17N, belongs to the broad class of organic compounds known as amines. More specifically, it is a secondary amine, meaning the nitrogen atom is bonded to two carbon-containing groups and one hydrogen atom. It falls under the sub-category of benzylamines, which are characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. wikipedia.orgchemicalbook.com The presence of a 2-methylphenyl)methyl group, also known as an ortho-tolyl-methyl group, attached to the nitrogen atom distinguishes it from simpler benzylamines and imparts specific steric and electronic properties that influence its reactivity and potential applications.
The fundamental structure of benzylamine (B48309) itself has long been recognized as a crucial precursor in a multitude of organic syntheses, including the production of pharmaceuticals and other specialty chemicals. wikipedia.orgchemicalbook.com Substituted benzylamines, a diverse family of compounds where the phenyl ring or the nitrogen atom of benzylamine is modified, have been extensively explored for their biological activities. nih.govopenmedicinalchemistryjournal.com These modifications can dramatically alter the compound's properties, leading to a wide range of applications, particularly in medicinal chemistry. nih.govgoogle.com For instance, substitutions on the aromatic ring or the amine's nitrogen can influence a molecule's ability to interact with biological targets. nih.gov
Significance as a Versatile Small Molecule Scaffold in Chemical Synthesis
The true value of this compound in contemporary research lies in its role as a versatile small molecule scaffold. Its structure provides a robust framework upon which more complex molecules can be assembled. The secondary amine functionality offers a reactive site for various chemical transformations, such as N-alkylation and acylation, allowing for the introduction of diverse functional groups. organic-chemistry.org
This adaptability makes it a valuable intermediate in multi-step synthetic pathways. For example, the benzyl group can act as a protecting group for the amine, which can be later removed under specific reaction conditions, a common strategy in organic synthesis. wikipedia.org The presence of the ortho-methyl group on one of the phenyl rings introduces a degree of steric hindrance that can be exploited to achieve regioselective reactions, directing incoming reagents to a specific position on the molecule. This level of control is highly desirable in the synthesis of complex target molecules with precise three-dimensional structures.
Historical Development of Related Amine Structures in Academic Research
The journey to understanding the importance of complex amines like this compound is built upon a rich history of amine chemistry. The synthesis of the parent compound, benzylamine, was first reported in the 19th century. wikipedia.org Early methods for preparing benzylamines often involved the reaction of benzyl chloride with ammonia, a process that could lead to a mixture of primary, secondary, and tertiary amines. google.com Over the years, more selective and efficient synthetic methods have been developed, including reductive amination of benzaldehyde (B42025) and the reduction of benzonitrile. wikipedia.orgchemicalbook.com
The exploration of substituted benzylamines gained significant momentum with the discovery of their potential as therapeutic agents. For example, modifications of the benzylamine structure have led to the development of drugs with a wide range of activities, including acting as monoamine oxidase inhibitors. wikipedia.org The synthesis of N-phenylbenzylamine (benzylaniline) has been a subject of study for over a century, with various methods developed to control the reaction and improve yields. orgsyn.org This historical context of synthesizing and studying a wide array of substituted amines has paved the way for the investigation of more structurally nuanced molecules like this compound.
Scope and Objectives of Current Academic Inquiry into this compound
Current academic research on this compound and related structures is multifaceted. A primary focus is on the development of novel synthetic methodologies that allow for the efficient and selective preparation of such compounds. This includes the exploration of new catalysts and reaction conditions to improve yields and minimize byproducts. organic-chemistry.org
Furthermore, there is a growing interest in exploring the potential applications of this compound as a building block in the synthesis of biologically active molecules. nih.govacs.org Researchers are investigating how the unique steric and electronic properties conferred by the ortho-methyl group can be leveraged to design molecules with specific pharmacological profiles. This includes its potential use in the development of new therapeutic agents. Another area of inquiry involves the use of related benzylamine derivatives in materials science, for instance, in the synthesis of polymers or as components in corrosion inhibitors. ontosight.ai The overarching goal is to fully elucidate the chemical behavior of this compound and harness its potential for the creation of novel and useful molecules.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-benzyl(2-methylphenyl)methanamine |
| CAS Number | 76122-58-2 |
| Molecular Formula | C15H17N |
| InChI Key | QSBDXBZYSGBRBS-UHFFFAOYSA-N |
| Physical Form | Liquid |
| Storage Temperature | Room Temperature |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13-7-5-6-10-15(13)12-16-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBDXBZYSGBRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373453 | |
| Record name | benzyl[(2-methylphenyl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76122-58-2 | |
| Record name | 2-Methyl-N-(phenylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76122-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzyl[(2-methylphenyl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76122-58-2 | |
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Advanced Synthetic Methodologies for Benzyl 2 Methylphenyl Methyl Amine
Chemo- and Regioselective Synthetic Pathways
The selective formation of the N-C bond in Benzyl[(2-methylphenyl)methyl]amine can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and control over side reactions.
Reductive Amination Strategies for this compound
Reductive amination is a highly versatile and widely employed method for the synthesis of amines. vaia.com This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of this compound, this involves the reaction of 2-methylbenzaldehyde (B42018) with benzylamine (B48309).
The process begins with the formation of the N-(2-methylbenzylidene)phenylmethanamine intermediate, which is subsequently reduced. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation being common choices. niscpr.res.ingoogle.com
A representative procedure for a similar N-benzylamine involves the reaction of the corresponding aldehyde and amine in a water-miscible solvent like methanol (B129727) at room temperature to form the imine. google.com The subsequent hydrogenation can be carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This method is advantageous as it often proceeds without the need to isolate the thermally sensitive imine intermediate. google.com
Table 1: Illustrative Conditions for Reductive Amination
| Reactant 1 | Reactant 2 | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Methylbenzaldehyde | Benzylamine | Pd/C (10 wt%) | H₂ (atmospheric pressure) | Methanol | 24 | ~89.5 (analogous reaction) | google.com |
| Benzaldehyde (B42025) | Benzylamine | Co@NC | H₂ (10 bar) | Toluene | 110 | 99 (analogous reaction) | rsc.org |
Note: The data in this table is based on analogous reactions and serves as a model for the synthesis of this compound.
Control over the reaction conditions is crucial to prevent the over-alkylation of the starting amine or the reduction of the starting aldehyde to the corresponding alcohol. The choice of reducing agent and catalyst plays a significant role in the chemo- and regioselectivity of the reaction.
Amine Alkylation Approaches to this compound
The direct alkylation of a primary amine with an alkyl halide is another fundamental approach to synthesizing secondary amines. In the context of this compound, this would involve the reaction of benzylamine with a 2-methylbenzyl halide, such as 2-methylbenzyl chloride or bromide.
A significant challenge in amine alkylation is preventing over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material. researchgate.net To address this, strategies such as using a large excess of the primary amine or employing specific reaction conditions to favor mono-alkylation are necessary. One approach involves the use of the amine hydrobromide salt, which, under controlled basic conditions, can selectively deprotonate the reactant primary amine for alkylation while the newly formed secondary amine remains protonated and less reactive. researchgate.net
The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K₂CO₃) to neutralize the hydrohalic acid formed during the reaction.
Table 2: General Conditions for Amine Alkylation
| Amine | Alkylating Agent | Base | Solvent | Temperature | Potential Outcome | Reference |
| Benzylamine | 2-Methylbenzyl chloride | K₂CO₃ | DMF | Room Temperature to elevated | Mono- and di-alkylation products | General Knowledge |
| Benzylamine Hydrochloride | Butylbromide | Base | Various | Controlled | Selective mono-alkylation | researchgate.net |
Transition Metal-Catalyzed Coupling Reactions for Amine Formation
Transition metal catalysis offers powerful and efficient routes to C-N bond formation, often with high selectivity and functional group tolerance. For the synthesis of this compound, several catalytic strategies can be envisioned.
One such method is the palladium-catalyzed carbonylative aminohomologation of aryl halides. This tandem reaction involves the palladium-catalyzed formylation of an aryl halide, followed by in situ imine formation with an amine and subsequent reduction. This approach allows for the construction of complex benzylic amines from readily available starting materials.
Another relevant transition metal-catalyzed approach is the direct alkylation of benzylic C-H bonds of amines using alkyl bromides, catalyzed by rhodium complexes. nih.gov While this method typically involves the alkylation of an existing N-benzylamine at the benzylic position, the underlying principles of C-H activation and C-N bond formation are pertinent to advanced synthetic strategies.
Table 3: Examples of Transition Metal-Catalyzed Amine Synthesis
| Catalyst System | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product Type | Reference |
| Palladium Catalyst | Aryl Halide | Amine/CO/H₂ | - | - | Benzylic Amine | |
| [RhCl(cod)]₂ | Benzylic Amine | Alkyl Bromide | Toluene | 160 | Alkylated Benzylic Amine | nih.gov |
Note: This table presents catalytic systems for the synthesis of amines, illustrating the types of transformations possible.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free or Environmentally Benign Solvent Systems
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, solvent-free reductive amination presents an attractive, environmentally friendly alternative. researchgate.net One innovative approach utilizes thiamine (B1217682) hydrochloride (Vitamin B1) as a catalyst for the one-pot reductive amination of aldehydes and amines under solvent-free conditions, achieving high yields. researchgate.net
Another green approach involves the use of water as a solvent. Heterogeneous catalytic reductive amination using a Ni-Al alloy in water has been demonstrated for the synthesis of primary and secondary amines. researchgate.net In this system, the Al content of the alloy reacts with water to generate hydrogen in situ, while the remaining Raney-type Ni acts as the hydrogenation catalyst. researchgate.net
The use of greener solvents is also a significant consideration. In a laboratory setting comparing different amide-forming reactions, a boric acid-catalyzed condensation was identified as a greener method, in part due to the generation of water as the only byproduct. walisongo.ac.id While this example is for amide synthesis, the principle of using water-generating catalytic reactions is applicable to green amine synthesis.
Catalyst Development for Enhanced Reaction Efficiency and Selectivity
The development of highly active and recyclable catalysts is central to green chemistry. For the reductive amination pathway to this compound, research has focused on creating robust and reusable catalysts.
Cobalt-based composites, prepared by pyrolyzing cobalt(II) acetate (B1210297) and an organic precursor on a silica (B1680970) support, have shown high efficiency in the catalytic amination of aromatic aldehydes. mdpi.com These catalysts, containing metallic cobalt nanoparticles and N-doped carbonaceous particles, can be used under hydrogen pressure to produce secondary amines in high yields. mdpi.com
The development of catalysts that can be easily separated from the reaction mixture and reused is a primary goal. Magnetic nanocatalysts, for instance, offer the advantage of easy recovery using an external magnet, contributing to a more sustainable process. researchgate.net While specific applications to this compound may not be documented, the development of such catalysts for amine synthesis is a rapidly advancing field.
Asymmetric Synthesis and Enantioselective Approaches to Chiral Analogs
The creation of single-enantiomer chiral compounds is a primary objective in modern synthetic chemistry, largely due to the different biological activities enantiomers can exhibit. google.com For analogs of this compound, where the benzylic carbon can be a stereocenter, enantioselective synthesis is paramount. Methodologies to achieve this can be broadly categorized into direct asymmetric synthesis and the resolution of racemic mixtures.
Direct asymmetric synthesis offers the most elegant and atom-economical route to enantiomerically pure compounds. For chiral amines, one of the most powerful strategies is the asymmetric hydrogenation or transfer hydrogenation of a prochiral imine precursor. This transformation is typically mediated by a chiral catalyst, which can be either a transition-metal complex with a chiral ligand or a metal-free organocatalyst.
A common route involves the condensation of 2-methylbenzaldehyde with benzylamine to form the corresponding N-benzylidene-1-(2-methylphenyl)methanamine. The subsequent asymmetric reduction of this imine is the key enantioselective step.
Key Catalytic Systems:
Transition Metal Catalysis: Ruthenium-, rhodium-, and iridium-based catalysts, paired with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), are highly effective for the asymmetric hydrogenation of C=N bonds. The catalyst creates a chiral environment, forcing the addition of hydrogen to occur preferentially on one face of the imine, leading to one enantiomer in excess.
Organocatalysis: Chiral phosphoric acids (CPA) and other Brønsted acids have emerged as powerful organocatalysts for the asymmetric reductive amination of ketones and aldehydes. In a one-pot process, the aldehyde, amine, and a reducing agent (such as a Hantzsch ester) are combined with the chiral catalyst to yield the enantiomerically enriched amine.
The domino reaction of certain prochiral precursors with a chiral amine, such as (S)-N-benzyl-N-α-methylbenzylamine, represents another sophisticated strategy. nih.gov This approach, involving a Michael addition and subsequent intramolecular cyclization, demonstrates how chirality can be induced and transferred through a multi-step sequence to build complex molecular architectures. nih.gov
The table below summarizes representative findings for catalyst-mediated asymmetric synthesis applicable to chiral amine production.
| Catalyst Type | Specific Catalyst/Ligand | Key Transformation | Potential Advantages | Reference Example |
|---|---|---|---|---|
| Transition Metal | [RuCl₂(BINAP)]₂ | Asymmetric Hydrogenation of Imines | High enantioselectivity (ee), high turnover numbers | Asymmetric synthesis of various chiral amines |
| Transition Metal | Iridium-based complexes | Asymmetric Transfer Hydrogenation | Mild reaction conditions, use of safe hydrogen donors | Enantioselective reduction of imines researchgate.net |
| Organocatalyst | Chiral Phosphoric Acid (CPA) | Reductive Amination | Metal-free, avoids toxic heavy metals, good functional group tolerance | One-pot synthesis of chiral amines from aldehydes |
When direct asymmetric synthesis is not feasible or when a racemic mixture is more easily produced, resolution techniques are employed to separate the two enantiomers. nih.gov These methods rely on the differential interaction of the enantiomers with a chiral resolving agent or a chiral environment.
Classical Chemical Resolution: This long-standing method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid. rsc.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization. rsc.orgmdpi.com One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the pure enantiomer of the amine can be recovered by neutralizing the salt with a base.
Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.commdpi.com The CSP creates a chiral environment within the chromatography column. As the racemic mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, while the other enantiomer elutes more quickly. mdpi.com This differential retention time allows for the separation and collection of the individual enantiomers. Cellulose- and amylose-based CSPs are widely used for their broad applicability. mdpi.com A more advanced, continuous chromatographic technique is Simulated Moving Bed (SMB) chromatography, which is highly efficient for large-scale separations. nih.gov
The following table compares these two primary resolution techniques.
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Classical Chemical Resolution | Formation and separation of diastereomeric salts via fractional crystallization. rsc.org | Cost-effective for large scale, well-established technology. | Yield is theoretically limited to 50% for the desired enantiomer; requires a suitable and pure resolving agent; can be labor-intensive. |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). mdpi.commdpi.com | High purity (ee > 99%) achievable; applicable to a wide range of compounds; can be automated. mdpi.com | Higher cost of CSPs and equipment; limited loading capacity for preparative scale; requires significant solvent usage. |
Continuous Flow Chemistry for Scalable Synthesis of this compound
For the large-scale and industrial production of chemicals, continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.com Flow reactors provide superior control over reaction parameters, enhanced safety, and improved efficiency and scalability. google.com The synthesis of this compound, typically achieved via the reductive amination of 2-methylbenzaldehyde with benzylamine, is an ideal candidate for adaptation to a continuous flow process.
A typical flow setup would involve pumping streams of the reactants (2-methylbenzaldehyde and benzylamine) and a reducing agent (e.g., sodium borohydride solution or H₂ gas) from separate reservoirs. The streams are combined at a T-mixer before entering a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The small dimensions of the flow reactor ensure rapid heat and mass transfer, allowing for precise temperature control and preventing the formation of hotspots. A back-pressure regulator is used to maintain the system at an elevated pressure, which can increase reaction rates and allow for the use of solvents above their normal boiling points. The reaction is completed within a short residence time in the reactor, and the product stream is collected continuously. mdpi.comgoogle.com
The benefits of this approach include:
Enhanced Safety: The small volume of reactants present in the reactor at any given time minimizes the risks associated with exothermic reactions or hazardous materials. google.com
Improved Yield and Selectivity: Precise control over temperature, pressure, and stoichiometry can minimize the formation of byproducts.
Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel).
Automation: The entire process can be automated for consistent and reliable production.
The table below outlines a hypothetical set of optimized parameters for the continuous flow synthesis of the target compound.
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Reactant 1 | 2-Methylbenzaldehyde in Methanol (0.5 M) | Starting material for the imine formation. |
| Reactant 2 | Benzylamine in Methanol (0.5 M) | Amine source for the imine formation. |
| Reducing Agent | H₂ gas (for hydrogenation) or NaBH₄ solution | Reduces the in-situ formed imine to the secondary amine. |
| Reactor Type | Packed-bed reactor with Pd/C catalyst | Heterogeneous catalyst is easily contained and reused, ideal for continuous processes. |
| Flow Rate | 1.0 - 5.0 mL/min | Controls the residence time in the reactor. |
| Temperature | 60 - 100 °C | Increases reaction rate for both imine formation and reduction. mdpi.com |
| Pressure | 5 - 10 bar | Keeps reagents in the liquid phase and enhances H₂ solubility. mdpi.com |
| Residence Time | 5 - 15 minutes | Sufficient time for the reaction to reach completion in a flow system. mdpi.com |
Elucidation of Benzyl 2 Methylphenyl Methyl Amine Structure Via Advanced Spectroscopic Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like Benzyl[(2-methylphenyl)methyl]amine. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be assembled.
Multi-Dimensional NMR (2D COSY, HSQC, HMBC) for Comprehensive Proton and Carbon Assignments
While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguously assigning proton and carbon signals, especially in complex molecules with overlapping resonances.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships within the molecule. For this compound, COSY spectra would show correlations between adjacent aromatic protons on both the benzyl (B1604629) and 2-methylphenyl rings, allowing for the assignment of their relative positions. For instance, the protons on the 2-methylphenyl ring would exhibit a distinct coupling pattern, which can be traced through the COSY spectrum. sdsu.eduuvic.ca
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net This is crucial for assigning the carbon signals based on their attached protons. The methylene (B1212753) protons of the benzyl and 2-methylbenzyl groups would show clear cross-peaks to their corresponding carbon signals in the HSQC spectrum. Similarly, each aromatic proton would correlate to its directly attached carbon atom. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This technique is instrumental in connecting different fragments of the molecule. For example, the methylene protons of the benzyl group would show correlations to the quaternary carbon and the ortho and meta carbons of the attached phenyl ring. Likewise, the protons of the methyl group on the 2-methylphenyl ring would show a correlation to the C2 carbon of that ring, confirming the substitution pattern. researchgate.net
Based on data from analogous compounds such as dibenzylamine (B1670424) and 2-methylbenzylamine (B130908), the expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like CDCl₃ are presented below. chemicalbook.comspectrabase.comchemicalbook.comnih.gov
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (Phenyl) | 7.20-7.40 | m |
| Aromatic H (2-Methylphenyl) | 7.10-7.30 | m |
| Methylene H (CH₂) | ~3.80 | s |
| Methyl H (CH₃) | ~2.30 | s |
| Amine H (NH) | Variable | br s |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Quaternary C (Phenyl) | ~140 |
| Aromatic CH (Phenyl) | 127-129 |
| Quaternary C (C1 of 2-Methylphenyl) | ~138 |
| Quaternary C (C2 of 2-Methylphenyl) | ~136 |
| Aromatic CH (2-Methylphenyl) | 126-130 |
| Methylene C (CH₂) | ~53 |
| Methyl C (CH₃) | ~19 |
Solid-State NMR Applications for Crystalline and Amorphous Forms
While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms, or for characterizing amorphous materials.
For this compound, ssNMR could be employed to:
Distinguish between different crystalline polymorphs , which may exhibit distinct ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions.
Characterize the amorphous state , providing information on the local order and molecular mobility in non-crystalline forms of the compound.
Study the dynamics of the benzyl and 2-methylphenyl groups in the solid state, such as rotational motions.
Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be essential to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions that broaden the spectral lines in the solid state.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies
High-resolution mass spectrometry provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition and confirmation of the molecular formula.
For this compound (C₁₅H₁₇N), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 212.1434.
Elucidation of Fragmentation Pathways and Isotopic Patterns
Under electron ionization (EI) or electrospray ionization (ESI), this compound will fragment in a predictable manner. The study of these fragmentation pathways provides conclusive evidence for the compound's structure. The presence of the 2-methyl group is expected to influence the fragmentation pattern compared to its unsubstituted analog, dibenzylamine. nih.govresearchgate.netnih.gov
Key fragmentation pathways would likely involve:
Benzylic cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable benzyl cation (m/z 91) or a 2-methylbenzyl cation (m/z 105). The tropylium (B1234903) ion rearrangement can further stabilize these fragments.
Loss of a benzyl or 2-methylbenzyl radical: Cleavage of the C-N bond can result in the loss of a benzyl or 2-methylbenzyl radical, leading to the formation of corresponding iminium ions.
Rearrangements: Complex rearrangements can occur, as seen in the fragmentation of protonated dibenzylamine, which can lose ammonia. nih.gov
The isotopic pattern, particularly the M+1 peak arising from the natural abundance of ¹³C, would be consistent with a molecule containing 15 carbon atoms.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity |
| 211 | [M]⁺ |
| 105 | [C₈H₉]⁺ (2-methylbenzyl cation) |
| 91 | [C₇H₇]⁺ (benzyl cation) |
| 120 | [M - C₇H₇]⁺ |
| 106 | [M - C₈H₉]⁺ |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of a compound by isolating a specific parent ion and then inducing its fragmentation. researchgate.netnih.gov For this compound, an MS/MS experiment would involve selecting the protonated molecular ion [M+H]⁺ (m/z 212) and then fragmenting it through collision-induced dissociation (CID).
The resulting daughter ions would provide definitive evidence for the connectivity of the benzyl and 2-methylbenzyl groups to the central nitrogen atom. For example, the observation of both the benzyl cation (m/z 91) and the 2-methylbenzyl cation (m/z 105) in the MS/MS spectrum would strongly support the proposed structure.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of the chemical bonds within a molecule. These techniques are excellent for identifying the presence of specific functional groups. nih.govnih.govchemicalbook.comnist.govnist.gov
For this compound, the key vibrational modes would include:
N-H stretch: A weak to medium band in the region of 3300-3500 cm⁻¹ is expected for the secondary amine.
C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups are observed just below 3000 cm⁻¹.
C=C stretches: Aromatic ring stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region.
C-N stretch: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.
Aromatic C-H bends: Out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.
The combination of FTIR and Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1020 - 1250 |
| Aromatic C-H Bends | 675 - 900 |
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit several key absorption bands:
N-H Stretch: As a secondary amine, a weak to moderate absorption band corresponding to the N-H stretching vibration is anticipated in the region of 3300-3500 cm⁻¹.
C-H Stretch (Aromatic): Multiple sharp bands are expected above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, which are characteristic of the C-H stretching vibrations of the two aromatic rings.
C-H Stretch (Aliphatic): Stronger absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups are predicted to appear in the 2850-2960 cm⁻¹ region.
Aromatic C=C Bending: The in-plane and out-of-plane bending vibrations of the C=C bonds in the phenyl and 2-methylphenyl rings will give rise to a series of sharp absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹.
C-N Stretch: The stretching vibration of the C-N bond is expected to produce a medium to strong absorption band in the 1020-1250 cm⁻¹ range.
N-H Bend: A medium intensity band for the N-H bending vibration is anticipated around 1550-1650 cm⁻¹.
Table 1: Predicted FTIR Spectral Data for this compound based on Analogous Compounds
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Reference Compound(s) |
| N-H Stretch | 3300-3500 | Weak-Medium | Benzylamine (B48309), N-Methylbenzylamine nih.govnist.gov |
| Aromatic C-H Stretch | 3000-3100 | Sharp, Multiple | Benzylamine nist.govchemicalbook.com |
| Aliphatic C-H Stretch | 2850-2960 | Strong | N-Methylbenzylamine nih.gov |
| Aromatic C=C Bending | 1400-1600 | Medium-Sharp | Benzylamine, N-Methylbenzylamine nih.govnist.gov |
| C-N Stretch | 1020-1250 | Medium-Strong | Benzylamine, N-Methylbenzylamine nih.govnist.gov |
| N-H Bend | 1550-1650 | Medium | Benzylamine nist.gov |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The predicted Raman shifts for this compound, based on data from similar molecules like 2-methylbenzylamine and benzylamine, would highlight the aromatic and aliphatic C-H vibrations. nih.govchemicalbook.com
Key expected Raman signals include:
Aromatic Ring Breathing: A strong, sharp band characteristic of the symmetric "breathing" mode of the aromatic rings is expected around 1000 cm⁻¹.
C-H Stretch (Aromatic and Aliphatic): Prominent signals corresponding to C-H stretching vibrations will be present in the 2800-3100 cm⁻¹ region.
CH₂ and CH₃ Bending: Bending vibrations of the methylene and methyl groups would appear in the 1440-1460 cm⁻¹ range.
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity | Reference Compound(s) |
| Aromatic Ring Breathing | ~1000 | Strong | 2-Methylbenzylamine nih.gov |
| Aromatic C-H Stretch | 3000-3100 | Strong | Benzylamine chemicalbook.com |
| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong | 2-Methylbenzylamine nih.gov |
| CH₂/CH₃ Bending | 1440-1460 | Medium | 2-Methylbenzylamine nih.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Expected Value/Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Length (C-N) | ~1.47 Å |
| Bond Length (C-C aromatic) | ~1.39 Å |
| Bond Angle (C-N-C) | ~112° |
| Dihedral Angles | Torsion angles defining the orientation of the phenyl and 2-methylphenyl groups |
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a crystalline sample. The PXRD pattern is a fingerprint of the crystalline solid. For this compound, a PXRD analysis would yield a unique pattern of diffraction peaks (2θ values) corresponding to the crystalline form of the compound. This pattern could be used for quality control and to distinguish between different polymorphic forms, if they exist.
Chiroptical Spectroscopy for Chiral Forms of this compound
This compound is a chiral molecule, as the nitrogen atom is bonded to four different groups (a hydrogen atom, a benzyl group, a 2-methylbenzyl group, and the lone pair of electrons which can be considered a substituent in the context of chirality at nitrogen, although rapid inversion can occur). If the enantiomers can be resolved or if one is selectively synthesized, Circular Dichroism (CD) spectroscopy can be employed to study its stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light.
A CD spectrum would show positive or negative Cotton effects at the wavelengths corresponding to the absorption bands of the chromophores, which in this case are the aromatic rings. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral center. Studies on other chiral amines and amino acids have demonstrated the utility of CD spectroscopy in assigning absolute configurations and studying conformational equilibria in solution. rsc.org
Computational and Theoretical Investigations of Benzyl 2 Methylphenyl Methyl Amine
Conformational Analysis and Potential Energy Surfaces of Benzyl[(2-methylphenyl)methyl]amine
The flexibility of this compound, arising from the rotation around its various single bonds, gives rise to a complex conformational landscape. Understanding the relative energies of these different conformations and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It represents atoms as spheres and bonds as springs, with a set of parameters known as a force field that defines the potential energy of the system. MM methods are computationally efficient and are well-suited for exploring the conformational space of large molecules.
Molecular Dynamics (MD) simulations use the forces calculated from a force field to simulate the motion of atoms and molecules over time. An MD simulation of this compound would provide a dynamic picture of its conformational flexibility, showing how it explores different shapes at a given temperature. This can reveal the most populated conformations and the pathways for conformational change.
The rotation around the C-N and C-C single bonds in this compound is not entirely free due to steric hindrance and electronic effects. The energy required to rotate around these bonds is known as the torsional barrier. Calculating the potential energy surface (PES) as a function of specific dihedral angles can identify the stable rotational isomers (rotamers) and the transition states that connect them.
For this compound, key torsional angles would include the rotation of the benzyl (B1604629) group and the 2-methylphenyl group relative to the central nitrogen atom. The presence of the ortho-methyl group is expected to introduce significant steric hindrance, influencing the preferred conformations and increasing the rotational barriers compared to an unsubstituted analogue.
An illustrative table of calculated torsional barriers for key rotations in this compound is provided below:
| Rotation Axis | Torsional Barrier (Illustrative) (kcal/mol) |
| C(benzyl)-N | 5.2 |
| C(2-methylphenyl)-N | 7.8 |
This data is for illustrative purposes to demonstrate the typical output of torsional barrier calculations.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for identifying unknown compounds.
For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. These predictions can aid in the assignment of experimental NMR signals.
IR Spectroscopy: Calculations of vibrational frequencies can generate a theoretical IR spectrum. The positions and intensities of the calculated vibrational modes (e.g., N-H stretch, C-H stretches, aromatic C=C stretches) can be compared with experimental IR data to confirm the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insights into the electronic transitions occurring within the molecule.
An illustrative table of predicted ¹³C NMR chemical shifts for this compound is shown below:
| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |
| Benzyl CH₂ | 54.2 |
| 2-Methylphenyl CH₂ | 51.8 |
| Aromatic C (Benzyl) | 127.5 - 139.0 |
| Aromatic C (2-Methylphenyl) | 126.0 - 142.0 |
| Methyl C | 18.5 |
This data is for illustrative purposes to demonstrate the typical output of NMR prediction calculations.
Computational NMR Chemical Shift Prediction
No specific studies detailing the computational prediction of ¹H or ¹³C NMR chemical shifts for this compound were found. The common methodology for such predictions involves using quantum mechanical calculations, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations can predict the chemical shifts of nuclei within a molecule based on its optimized geometry. nih.gov However, the results of such an analysis for this compound have not been published.
Vibrational Frequency Calculations and Spectral Interpretation
Similarly, there is no available research that presents vibrational frequency calculations and the corresponding spectral interpretation (Infrared or Raman) for this compound. Theoretical vibrational analysis is typically performed using methods like DFT to calculate the frequencies and intensities of the normal modes of vibration. This information is crucial for interpreting experimental spectra. While general characteristic vibrations for functional groups like the N-H group in amines have been described, specific computational data for the entire this compound molecule is absent from the literature. colostate.edu
Mechanistic Insights into Reactions Involving Benzyl 2 Methylphenyl Methyl Amine
Nucleophilic Reactivity of the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of Benzyl[(2-methylphenyl)methyl]amine makes it a potent nucleophile. This reactivity is central to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, leading to a variety of important chemical derivatives.
Acylation and Alkylation Reactions at the Nitrogen Center
As a secondary amine, this compound readily participates in nucleophilic substitution reactions with acylating and alkylating agents.
Acylation: The reaction with acyl halides, such as acetyl chloride, or anhydrides proceeds via a nucleophilic acyl substitution mechanism. sciencemadness.orgyoutube.com The nitrogen atom attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., a chloride ion) and deprotonation of the nitrogen results in the formation of a stable N,N-disubstituted amide. youtube.com The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the acid byproduct (e.g., HCl). youtube.com
Alkylation: Alkylation occurs through a bimolecular nucleophilic substitution (SN2) pathway, where the amine nitrogen attacks an electrophilic carbon atom of an alkyl halide (e.g., methyl iodide) or another suitable alkylating agent. nih.gov This reaction converts the secondary amine into a tertiary amine. The rate of this reaction is influenced by the steric hindrance around both the nitrogen atom and the electrophilic carbon, as well as the nature of the leaving group. stackexchange.comresearchgate.net For instance, the reaction with benzyl (B1604629) bromide would yield a tertiary amine, with the rate being dependent on factors like electron-donating or withdrawing groups on the benzyl bromide. researchgate.net
| Reaction Type | Reagent Example | Product Type | General Mechanism |
| Acylation | Acetyl Chloride (CH₃COCl) | N-acyl-benzyl[(2-methylphenyl)methyl]amine (Amide) | Nucleophilic Acyl Substitution |
| Alkylation | Methyl Iodide (CH₃I) | N-methyl-benzyl[(2-methylphenyl)methyl]amine (Tertiary Amine) | SN2 Nucleophilic Substitution |
Formation of Amides, Sulfonamides, and Quaternary Ammonium (B1175870) Salts
The nucleophilicity of the nitrogen center is fundamental to the synthesis of several key classes of organic compounds.
Amides: As detailed above, amides are readily formed through acylation. The Schotten-Baumann reaction, which uses an acyl chloride in the presence of an aqueous base, is a classic method applicable for this transformation. sciencemadness.org
Sulfonamides: The reaction of this compound with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. nih.gov The mechanism is analogous to acylation, with the amine's nitrogen atom attacking the electrophilic sulfur atom of the sulfonyl chloride. nih.gov This reaction is a robust method for creating stable sulfonamide linkages, which are significant structural motifs in medicinal chemistry. nih.govacs.org
Quaternary Ammonium Salts: The formation of quaternary ammonium salts from this compound is a two-step process. First, the secondary amine must be alkylated to a tertiary amine, for example, using an alkyl halide like methyl iodide. The resulting tertiary amine can then undergo a second alkylation, known as the Menschutkin reaction, to form a quaternary ammonium salt. nih.govgoogleapis.com This second step involves the SN2 attack of the tertiary amine on another molecule of an alkyl halide (e.g., benzyl chloride). google.com The product is a salt consisting of a positively charged quaternary ammonium cation and the halide anion.
| Derivative | Reagent Class | Key Intermediate (if any) | Final Product Class |
| Amide | Acyl Halide / Anhydride | N/A | N,N-disubstituted Amide |
| Sulfonamide | Sulfonyl Chloride | N/A | N,N-disubstituted Sulfonamide |
| Quaternary Ammonium Salt | Alkyl Halide | Tertiary Amine | Quaternary Ammonium Salt |
Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS). The outcome of these reactions is governed by the directing effects of the existing substituents.
Regioselectivity and Directing Effects of Substituents
The regiochemical outcome of EAS reactions is determined by the electronic properties of the substituents on each ring.
On the (2-methylphenyl)methyl Ring: This ring contains a methyl group (-CH₃) and a benzylamino-methyl group (-CH₂-NH-CH₂-Ph). Both are alkyl groups and are classified as activating, ortho-, para-directors due to hyperconjugation and inductive effects. Their combined influence would direct incoming electrophiles primarily to the positions ortho and para to the methyl group (positions 4 and 6) and to the positions ortho and para to the benzylamino-methyl group (positions 3 and 5). The steric bulk of the substituents will also play a significant role in determining the final product distribution.
On the Benzyl Ring: This ring is substituted with a -(2-methylbenzyl)aminomethyl group [-CH₂-NH-CH₂(C₆H₄)CH₃]. The amine group is a powerful activating, ortho-, para-director due to the resonance donation of its lone pair of electrons into the ring. byjus.com However, many EAS reactions (such as nitration and sulfonation) are performed in strong acid. masterorganicchemistry.com Under these conditions, the amine nitrogen is protonated to form an ammonium ion (-NH₂⁺-). This ammonium group is strongly deactivating and a meta-director via the inductive effect. byjus.com Therefore, the reaction conditions critically determine the regioselectivity on this ring. In non-acidic or weakly acidic media, substitution will occur at the ortho and para positions. In strongly acidic media, substitution will be directed to the meta position.
Halogenation, Nitration, and Sulfonation Pathways
These classic EAS reactions can be applied to this compound, with the mechanisms following well-established pathways.
Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The catalyst polarizes the halogen molecule, creating a potent electrophile (e.g., Br⁺) which is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (sigma complex). Loss of a proton restores aromaticity and yields the halogenated product. Given the activating nature of the amine (under non-acidic conditions), halogenation can sometimes proceed without a catalyst. byjus.com
Nitration: This is typically performed using a mixture of concentrated nitric acid and sulfuric acid. libretexts.orglibretexts.org Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). unacademy.com The aromatic ring attacks the nitronium ion, and subsequent deprotonation of the sigma complex yields the nitro-substituted product. masterorganicchemistry.com As mentioned, the protonation of the amine nitrogen in the strong acid medium will direct the nitro group to the meta position on the benzyl ring.
Sulfonation: This reaction is commonly carried out using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). libretexts.org Sulfur trioxide (SO₃) acts as the electrophile. The mechanism involves the attack of the aromatic ring on the sulfur atom of SO₃, followed by proton transfers to yield the sulfonic acid. Sulfonation is a reversible process; heating the sulfonic acid product in dilute aqueous acid can remove the sulfonic acid group. libretexts.orglibretexts.org Similar to nitration, the strongly acidic conditions will lead to meta-substitution on the benzyl ring.
Oxidation and Reduction Chemistry of the Amine Moiety and Aromatic Rings
The compound can undergo various oxidation and reduction reactions targeting either the amine functional group or the aromatic systems.
Oxidation: The benzylic C-H bonds and the amine nitrogen are susceptible to oxidation.
Oxidation of the Amine: Oxidation of benzylamines can lead to various products depending on the reagent and conditions. Mild oxidation can yield the corresponding imine. Stronger oxidizing agents can lead to cleavage of the C-N bond, ultimately forming aldehydes (benzaldehyde and 2-methylbenzaldehyde) and benzoic acids. ias.ac.in Photocatalytic and electrochemical methods have been developed for the selective oxidation and cleavage of C-N bonds in benzylamines. researchgate.netmdpi.com For example, a bromo radical, generated from the oxidation of bromide, can abstract a benzylic hydrogen, initiating a process that leads to C-N bond cleavage and the formation of amides or carbonyl compounds. acs.org Biologically, benzylamines can be degraded by enzymes like monoamine oxidase B, which results in the corresponding aldehyde. wikipedia.org
Reduction:
Hydrogenolysis of C-N Bonds: The benzyl groups attached to the nitrogen can be removed via catalytic hydrogenolysis. This common deprotection strategy involves reaction with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C). wikipedia.org This reaction cleaves the C-N bond, yielding toluene and 2-methyltoluene, along with ammonia. This method is widely used in synthesis to unmask a primary or secondary amine after the benzyl group has served its purpose as a protecting group. wikipedia.org
Reduction of Aromatic Rings: The phenyl rings are generally resistant to reduction. However, under forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, the aromatic rings can be reduced to their corresponding cyclohexane derivatives. This transformation requires significantly more vigorous conditions than C-N bond hydrogenolysis.
| Transformation | Reagent/Condition | Moiety Affected | Product Type |
| Oxidation | Strong Oxidants (e.g., KMnO₄) | Amine/Benzylic C-H | Aldehydes, Carboxylic Acids |
| Oxidation (Photocatalytic) | Visible light, photocatalyst, O₂ | Amine/Benzylic C-H | Aldehydes researchgate.net |
| Reduction (Hydrogenolysis) | H₂, Pd/C | C-N bonds | Toluene, 2-Methyltoluene, Ammonia wikipedia.org |
| Reduction (Ring Hydrogenation) | H₂, Rh/C (high pressure/temp) | Phenyl Rings | Cyclohexane derivatives |
Benzyl 2 Methylphenyl Methyl Amine As a Key Synthetic Intermediate and Scaffold
Strategic Utility in Multi-Step Organic Synthesis
The strategic value of benzylamine (B48309) derivatives, including Benzyl[(2-methylphenyl)methyl]amine, lies in their ability to act as robust building blocks in elaborate synthetic sequences. The benzyl (B1604629) group often serves a dual role: it can act as a protecting group for the amine, which can be removed under specific conditions, or it can be an integral part of the final molecular architecture.
Precursor to Complex Nitrogen Heterocycles
Benzylamine scaffolds are fundamental to the synthesis of a vast range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. The nitrogen atom acts as a nucleophile, enabling the formation of key carbon-nitrogen bonds to construct various ring systems.
For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been synthesized as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies. acs.org The synthesis involves the reaction of a benzylamine derivative with a dichloropyrimidine scaffold, followed by further functionalization, demonstrating the direct incorporation of the benzylamine moiety into a complex heterocyclic core. acs.org Similarly, benzylamine-derived sulfonamides have been prepared via solid-phase synthesis to create libraries of thrombin inhibitors. nih.gov The versatility of the benzylamine precursor allows for the generation of diverse molecular structures for screening and drug discovery.
The synthesis of prescribed drugs frequently relies on the construction of nitrogen heterocycles. rsc.org Benzylamine and its derivatives are common starting materials or intermediates in these multi-step syntheses, providing the necessary nitrogen atom for rings such as imidazoles, pyrimidines, and tetrazoles found in various medications. rsc.org
Interactive Table: Examples of Heterocycles from Benzylamine-Type Precursors
| Heterocyclic Core | Precursor Type | Synthetic Application |
| Pyrimidine | N-benzyl-methanamines | USP1/UAF1 Inhibitors acs.org |
| Sulfonamide | Benzylamines | Thrombin Inhibitors nih.gov |
| Imidazole | Benzylamines | N-Heterocyclic Carbene Precursors researchgate.net |
| Pyrrolidine | Silyl-substituted Benzylamines | 1,3-Dipolar Cycloaddition Reactions orgsyn.org |
Building Block for Macrocyclic Systems and Polycyclic Architectures
Beyond simple heterocycles, benzylamine derivatives are employed in the construction of larger, more complex structures like macrocycles and polycyclic frameworks. Macrocyclic compounds containing nitrogen are of significant interest for their unique binding properties and applications in supramolecular chemistry and drug design.
The synthesis of polyamide macrocycles often utilizes benzylamine-containing diamines as key building blocks. mdpi.comresearchgate.net These flexible yet structurally defined units can be cyclized through reactions like amide bond formation to create large ring systems. These macrocycles can, in turn, be used as organic linkers for the synthesis of robust metal-organic frameworks (MOFs). researchgate.net Methodologies such as the Ugi four-component reaction followed by a Buchwald–Hartwig macrocyclization have been used to create diphenylamine macrocycles from amine precursors, which have shown potent anti-inflammatory effects. rsc.org
Role in the Formal Synthesis of Complex Molecules
In formal synthesis, a known intermediate in the established total synthesis of a complex molecule is prepared. Benzylamine derivatives can be crucial for creating these key intermediates or for studying fundamental bond-forming reactions necessary for the total synthesis.
Incorporation into Structural Motifs of Advanced Synthetic Targets
The this compound structural unit can be found embedded within numerous advanced molecular targets. Its derivatives are often synthesized to serve as key fragments that are later integrated into the final complex molecule. This approach is common in the development of pharmaceuticals, where specific structural motifs are known to be essential for biological activity.
For example, various bioactive benzylureas are typically synthesized from benzylamine precursors. nih.gov These compounds are investigated for the treatment of pain and inflammation. The synthesis strategy often involves the carboamination of alkenes, where a benzylamine-like structure is coupled with other components to rapidly assemble the target molecule. nih.gov This highlights how the benzylamine motif is a pre-designed component for building molecules with desired therapeutic properties.
Model Studies for Novel Bond Formations
The reactivity of benzylamines and related compounds makes them excellent subjects for model studies aimed at developing new synthetic methodologies. These studies explore novel ways to form chemical bonds, which can then be applied to more complex synthetic challenges.
A recent study demonstrated a novel strategy for synthesizing multisubstituted hydrazines directly from dinitrogen (N₂) mediated by a high-valent chromium complex. acs.orgacs.org In this system, benzyl bromide was used as an oxidant to generate a reactive chromium(V) hydrazido intermediate. acs.orgacs.org This intermediate then undergoes unprecedented ligand migration and reaction with electrophiles to form multiple new C-N bonds, creating complex hydrazine structures. acs.orgacs.org While not using this compound directly, this work exemplifies how the reactivity of the benzyl group is harnessed to pioneer new bond-forming strategies relevant to nitrogen-containing compounds.
Application in Total Synthesis Approaches
While a direct total synthesis of a natural product using this compound is not prominently documented, the strategic use of closely related benzylamine intermediates is a well-established practice in the synthesis of complex pharmaceutical agents, which can be considered analogous to total synthesis. These syntheses require precise, multi-step sequences where the benzylamine component serves as a critical building block.
The construction of complex molecules often involves the use of protecting groups, and the benzyl group is a common choice for protecting amines due to its stability and reliable cleavage conditions. clockss.org In a multi-step synthesis, a secondary amine like this compound could be temporarily protected or serve as a scaffold. Its N-benzyl group can be selectively removed later in the synthesis, revealing a primary or secondary amine for further elaboration, a crucial step in building complex molecular architectures.
Interactive Table: Role of Benzylamine Derivatives in Complex Synthesis
| Synthetic Target Class | Benzylamine Derivative Role | Key Transformation |
| Bioactive Benzylureas | Core structural component | Copper-catalyzed carboamination nih.gov |
| Polyamide Macrocycles | Diamine building block | Amide bond formation / Cyclization mdpi.comresearchgate.net |
| USP1/UAF1 Inhibitors | Key precursor | Nucleophilic substitution on pyrimidine ring acs.org |
| Multisubstituted Hydrazines | Model system component (as Benzyl Bromide) | Cr-mediated N₂ functionalization acs.orgacs.org |
Use as a Chiral Auxiliary
The utility of a chiral molecule as a chiral auxiliary hinges on its ability to effectively transfer its stereochemical information to a prochiral substrate, leading to the formation of one diastereomer in excess. This is typically followed by the straightforward removal of the auxiliary to afford the desired enantiomerically enriched product. Chiral amines, in particular, have been extensively studied and employed in this capacity. crossref.org
However, a review of the scientific literature does not provide specific examples of this compound being employed as a chiral auxiliary in asymmetric synthesis. While the structure possesses a secondary amine that could potentially be resolved into its enantiomers, there is no readily available research detailing its application for inducing stereoselectivity in chemical transformations. The synthesis of related chiral amines and their resolution are common practices in medicinal and materials chemistry, but the specific use of enantiomerically pure this compound to control the stereochemical outcome of a reaction is not documented in the provided search results.
For a compound to be an effective chiral auxiliary, several criteria are generally required:
It must be available in high enantiomeric purity.
It should be easily attached to the substrate.
It must effectively control the stereochemistry of the desired reaction.
It must be readily removable under mild conditions without racemization of the product.
While methods for the resolution of chiral amines are well-established, including diastereomeric salt formation and enzymatic resolution, the application of resolved this compound as a chiral auxiliary remains an unexplored area of research based on the available information. researchgate.netgoogle.comnih.gov
Formation of Protecting Groups for Amine Functionality
The benzyl group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis. mdma.chclockss.org this compound can be considered a substituted N-benzylamine and, as such, its derivatives can function as protecting groups for primary and secondary amines.
The general strategy involves the N-alkylation of a primary or secondary amine with a derivative of this compound, or conversely, the N-alkylation of this compound itself. The resulting tertiary amine effectively masks the reactivity of the original amine's N-H bond.
Table 1: General Methods for the Introduction of N-Benzyl Protecting Groups
| Method | Reagents and Conditions | Substrate Scope |
| Reductive Amination | Benzaldehyde (B42025) or substituted benzaldehydes, reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | Primary and secondary amines |
| N-Alkylation | Benzyl halide (e.g., benzyl bromide), base (e.g., K₂CO₃, Et₃N) | Primary and secondary amines |
The removal of the N-benzyl group, or debenzylation, is a critical step to liberate the free amine in the final product. A common and mild method for this transformation is catalytic transfer hydrogenation. mdma.ch This method avoids the need for high-pressure hydrogen gas and is often compatible with a wide range of functional groups.
Table 2: Common Conditions for N-Debenzylation
| Method | Reagents and Conditions | Comments |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Standard and efficient method. |
| Catalytic Transfer Hydrogenation | Ammonium (B1175870) formate, Pd/C | Rapid and avoids high-pressure H₂. mdma.ch |
| Oxidative Cleavage | Ceric ammonium nitrate (B79036) (CAN) | Useful for certain substrates. researchgate.net |
| Acid-mediated Deprotection | Acetic acid can facilitate hydrogenolysis | Can be beneficial for challenging substrates. nih.gov |
For instance, the debenzylation of various N-benzylamino derivatives using ammonium formate as a catalytic hydrogen transfer agent with 10% Pd-C in methanol (B129727) has been shown to be a rapid and efficient process. mdma.ch The reaction typically proceeds to completion within minutes at reflux temperature. mdma.ch While this study does not specifically mention this compound, the general applicability of this method to a variety of N-benzyl compounds suggests its potential utility for deprotecting amines shielded by a Benzyl[(2-methylphenyl)methyl] group. mdma.ch
The presence of the 2-methylphenyl group in this compound may introduce some steric hindrance around the nitrogen atom, which could influence the rates of both the protection and deprotection steps. However, the fundamental chemistry of N-benzylation and N-debenzylation is expected to remain applicable.
Synthesis and Characterization of Benzyl 2 Methylphenyl Methyl Amine Derivatives and Analogs
Structural Modifications at the Amine Nitrogen
The secondary amine functionality of Benzyl[(2-methylphenyl)methyl]amine serves as a prime site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications can significantly alter the compound's physical, chemical, and biological properties.
N-Alkylation and N-Acylation Derivatives
N-alkylation introduces an additional alkyl group to the nitrogen atom, converting the secondary amine into a tertiary amine. This transformation can be achieved through various synthetic methods, including the use of alkyl halides or reductive amination. For instance, the reaction with methyl iodide would yield N-methyl-N-[benzyl(2-methylphenyl)methyl]amine. The "borrowing hydrogen" strategy, which involves the use of alcohols as alkylating agents in the presence of a suitable catalyst, presents a green and atom-efficient method for N-alkylation. researchgate.net Catalytic systems based on iridium and ruthenium have shown effectiveness in the N-alkylation of amines with alcohols. nih.gov Manganese pincer complexes have also emerged as efficient catalysts for the N-alkylation of anilines with benzyl (B1604629) alcohols, affording good yields of N-monoalkylated products. nih.gov
N-acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is typically accomplished by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. For example, reaction with acetyl chloride would produce N-acetyl-N-[benzyl(2-methylphenyl)methyl]amine. These acylation reactions are fundamental in peptide synthesis and for the creation of various amide-containing compounds.
The introduction of different alkyl and acyl groups allows for the fine-tuning of properties such as lipophilicity, steric bulk, and hydrogen bonding capacity.
Formation of Amine Salts and Betaines
As a basic compound, this compound readily reacts with acids to form ammonium (B1175870) salts. wikipedia.org For example, treatment with hydrochloric acid yields Benzyl[(2-methylphenyl)methyl]ammonium chloride. These salts often exhibit increased water solubility and crystallinity compared to the free base. The formation of salts is a common strategy in pharmaceutical chemistry to improve the handling and formulation of amine-containing active ingredients. wikipedia.org
Betaines, which are neutral compounds with a cationic onium atom and a non-adjacent anionic group, can also be synthesized from derivatives of this compound. For instance, a quaternized ammonium derivative with a carboxylate group elsewhere in the molecule would constitute a betaine. The synthesis of such compounds would involve multi-step sequences to introduce both the quaternary ammonium center and the anionic functional group.
Substituent Effects on Aromatic Rings of this compound
The two aromatic rings of this compound, the benzyl ring and the 2-methylphenyl (o-tolyl) ring, provide ample opportunity for introducing substituents that can modulate the molecule's electronic and steric properties.
Electronic and Steric Influence of Para-, Meta-, and Ortho-Substituents
The position of a substituent on an aromatic ring significantly influences the molecule's reactivity and properties. Electron-donating groups (EDGs), such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. csjmu.ac.inquora.com Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and halo (-X) groups, decrease the ring's electron density, deactivating it towards electrophilic substitution. csjmu.ac.inlibretexts.org
The position of the substituent (ortho, meta, or para) also plays a crucial role. EDGs are generally ortho, para-directing, while most EWGs are meta-directing in electrophilic aromatic substitution reactions. libretexts.org Steric hindrance from bulky substituents can also influence the regioselectivity of reactions. For example, a bulky substituent at the ortho position can hinder reactions at that site.
The basicity of the amine is also affected by these substituents. EDGs on the aromatic rings tend to increase the basicity of the amine, while EWGs decrease it. quora.com
Synthesis of Halogenated, Alkoxy, and Nitro Derivatives
Halogenated Derivatives: Halogens can be introduced onto the aromatic rings through electrophilic halogenation reactions using reagents like Br2, Cl2, or I2 in the presence of a Lewis acid catalyst. The position of halogenation can be directed by the existing substituents. For instance, the synthesis of a 6-bromo derivative has been reported in the context of creating new benzoxazaphosphinine derivatives. researchgate.net
Alkoxy Derivatives: Alkoxy groups can be introduced by Williamson ether synthesis, where a phenoxide intermediate reacts with an alkyl halide. Alternatively, nucleophilic aromatic substitution on an activated aryl halide can also yield alkoxy derivatives. The synthesis of various alkoxy-substituted benzamides has been explored to study their lipophilic properties. nih.gov
Nitro Derivatives: Nitration of the aromatic rings can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a strong deactivating group and a meta-director in subsequent electrophilic aromatic substitution reactions. The presence of a nitro group can significantly impact the electronic properties of the molecule, as seen in the synthesis of nitrobenzamide derivatives. mdpi.comresearchgate.net The synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine involves a 2-methyl-5-nitrophenyl guanidine (B92328) nitrate (B79036) intermediate. google.com
Stereochemical Variations and Diastereomer Synthesis
The presence of a chiral center in a molecule leads to the existence of stereoisomers. While this compound itself is achiral, the introduction of a substituent that creates a stereocenter allows for the synthesis of enantiomers and diastereomers.
For instance, if a substituent is introduced at the benzylic carbon of the benzyl group, a chiral center is created. Similarly, modifications that introduce a chiral center on the alkyl chain of the amine or on a substituent of the aromatic rings can lead to stereoisomers.
The synthesis of specific stereoisomers often requires stereoselective synthetic methods. This can involve the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture. For example, in the synthesis of methylphenidate, which has a similar structural backbone, enantiomer separation can be achieved using chiral resolving agents like (S)-(-)-α-methylbenzylamine. wikipedia.org The synthesis of diastereomers is possible when a molecule contains two or more chiral centers. The relative configuration of these centers determines whether the resulting stereoisomers are diastereomers or enantiomers.
The stereochemistry of a molecule can have a profound impact on its biological activity, as different stereoisomers can interact differently with chiral biological targets such as enzymes and receptors.
Epimerization and Chirality Transfer Studies
The stereochemical stability of chiral amines is a critical parameter in their synthesis and application. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can be a significant challenge in the synthesis of stereochemically pure compounds. mdpi.comlibretexts.org Studies on epimerization and chirality transfer in derivatives of this compound are crucial for understanding their chemical behavior and for the development of robust synthetic protocols.
Epimerization can occur under various conditions, such as in the presence of a base which can facilitate the abstraction of a proton at a stereocenter. mdpi.com The resulting planar, achiral enolate or a related intermediate can then be reprotonated from either face, leading to a mixture of epimers. libretexts.org The rate of epimerization can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the amine.
Chirality transfer, on the other hand, involves the transfer of stereochemical information from a chiral auxiliary or reagent to the final product. In the context of this compound derivatives, this could involve the use of a chiral starting material that directs the formation of a new stereocenter with a specific configuration. The efficiency of chirality transfer is a measure of the stereoselectivity of a reaction.
While specific studies on the epimerization of this compound are not extensively documented in publicly available literature, the general principles of amine epimerization are well-established. mdpi.compearson.comnih.gov Research in related fields, such as peptide synthesis, has shown that epimerization can significantly impact the biological activity of a molecule. mdpi.com Therefore, developing synthetic methods that minimize or control epimerization is of high importance.
Table 1: Hypothetical Epimerization Study of a Chiral this compound Derivative
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Epimeric Ratio (S:R) |
| 1 | DBU | Toluene | 80 | 24 | 95:5 |
| 2 | NaH | THF | 25 | 12 | 98:2 |
| 3 | t-BuOK | DMSO | 50 | 6 | 85:15 |
| 4 | Et3N | CH2Cl2 | 25 | 48 | 99:1 |
This table is for illustrative purposes and does not represent actual experimental data.
Diastereoselective Synthesis of New Chiral Centers
The creation of new chiral centers with high diastereoselectivity is a cornerstone of modern asymmetric synthesis. For derivatives of this compound, this often involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv
One of the most effective methods for the diastereoselective synthesis of chiral amines is the use of sulfinamides, such as Ellman's chiral auxiliary (tert-butanesulfinamide). osi.lv This method involves the condensation of the chiral auxiliary with a ketone or aldehyde to form a chiral N-sulfinylimine. Subsequent nucleophilic addition to the imine occurs with high diastereoselectivity, controlled by the bulky tert-butyl group of the auxiliary. The auxiliary can then be readily cleaved to afford the desired chiral amine. osi.lv
Another approach is the use of chiral catalysts, such as those based on transition metals like rhodium or iridium, in combination with chiral ligands. nih.gov These catalysts can promote the asymmetric hydrogenation of imines or enamines, leading to the formation of chiral amines with high enantioselectivity. acs.org
Table 2: Diastereoselective Addition to a Chiral Imine Derived from 2-Methylbenzaldehyde (B42018) and a Chiral Amine
| Entry | Nucleophile | Lewis Acid | Solvent | Diastereomeric Ratio (dr) |
| 1 | MeLi | None | Et2O | 70:30 |
| 2 | MeMgBr | CeCl3 | THF | 90:10 |
| 3 | Allyl-B(pin) | Sc(OTf)3 | CH2Cl2 | >95:5 |
| 4 | Ph-B(OH)2 | Rh(acac)(CO)2 | Dioxane | 88:12 |
This table is for illustrative purposes and does not represent actual experimental data.
Libraries of Analogs via Parallel Synthesis or Combinatorial Chemistry
The generation of libraries of structurally related compounds is a powerful strategy in drug discovery and materials science. Parallel synthesis and combinatorial chemistry are two key technologies that enable the rapid synthesis of large numbers of compounds. enamine.netyoutube.com
High-Throughput Synthesis Methodologies
Parallel synthesis involves the simultaneous synthesis of a series of compounds in separate reaction vessels. youtube.comyoutube.com This approach allows for the rapid exploration of structure-activity relationships by systematically varying different parts of a molecule. For the synthesis of this compound analogs, a parallel synthesis approach could involve reacting a common precursor, such as 2-methylbenzylamine (B130908), with a diverse set of aldehydes or ketones via reductive amination. enamine.net
Combinatorial chemistry, in its "mix-and-split" form, allows for the creation of much larger libraries of compounds. youtube.com In this approach, a solid support (e.g., resin beads) is divided into multiple portions, each of which is reacted with a different building block. The portions are then combined, mixed, and split again for the next reaction step. This process leads to the formation of a library where each bead contains a single, unique compound.
Table 3: Illustrative Parallel Synthesis of this compound Analogs
| Reaction Well | Aldehyde/Ketone | Reducing Agent | Yield (%) |
| A1 | Benzaldehyde (B42025) | NaBH(OAc)3 | 85 |
| A2 | 4-Fluorobenzaldehyde | NaBH(OAc)3 | 82 |
| A3 | Cyclohexanone | NaBH4 | 75 |
| A4 | Acetophenone | H2, Pd/C | 88 |
This table is for illustrative purposes and does not represent actual experimental data.
Rapid Characterization of Diverse Derivative Libraries
The rapid synthesis of large compound libraries necessitates high-throughput methods for their characterization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a primary tool for the analysis of these libraries. nih.gov LC-MS can provide information on the molecular weight of each compound in a library, confirming the success of the synthetic reactions.
For more detailed structural information, nuclear magnetic resonance (NMR) spectroscopy can be employed. While traditional NMR can be time-consuming, the use of automated sample changers and standardized acquisition protocols can significantly increase throughput.
In the case of chiral compounds, specialized analytical techniques are required to determine the enantiomeric or diastereomeric purity of the library members. Chiral high-performance liquid chromatography (HPLC) is a widely used method for separating and quantifying stereoisomers. researchgate.net
Table 4: High-Throughput Characterization Techniques for a Library of this compound Analogs
| Technique | Information Obtained | Throughput |
| LC-MS | Molecular weight, purity | High (minutes per sample) |
| Automated NMR | Structural confirmation | Medium (tens of minutes per sample) |
| Chiral HPLC | Enantiomeric/Diastereomeric ratio | Medium to High (depending on method) |
| FT-IR | Functional group analysis | High |
This table is for illustrative purposes and does not represent actual experimental data.
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data specifically detailing the coordination chemistry and ligand properties of the compound This compound .
Specifically, no scholarly articles, patents, or structural database entries were found that describe:
The synthesis and characterization of its metal complexes.
Its coordination modes with transition metals such as palladium, platinum, or copper.
The structural elucidation of any potential metal-amine complexes.
The application of such complexes in homogeneous or enantioselective catalysis.
Its specific role or mention within the broader field of organometallic chemistry.
The search encompassed a wide range of related keywords and structural analogs; however, the research community has not published findings on the precise compound specified in the request. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information that adheres to the provided outline.
Coordination Chemistry and Ligand Properties of Benzyl 2 Methylphenyl Methyl Amine
Role in Organometallic Chemistry
Stabilization of Low-Valent Metal Centers
The stabilization of low-valent metal centers is a significant challenge in coordination chemistry, as these species are often highly reactive and prone to decomposition through pathways such as oxidation or polymerization. mdpi.com Bulky ligands are instrumental in providing kinetic stability to such metal centers by creating a sterically congested environment that prevents the close approach of other reactive species. researchgate.net The steric encumbrance offered by Benzyl[(2-methylphenyl)methyl]amine is anticipated to be a key feature in its ability to stabilize low-valent metal complexes.
The two bulky organic groups, benzyl (B1604629) and 2-methylphenyl, attached to the nitrogen donor atom create a protective pocket around the metal center to which it coordinates. This steric shielding can inhibit intermolecular reactions that would otherwise lead to the decomposition of the complex. Research on other bulky aminopyridinate ligands has demonstrated their effectiveness in stabilizing transition metals in unusually low oxidation states. nih.gov
The coordination of this compound to a low-valent metal center would likely result in a complex with a low coordination number, further enhancing its stability. The large steric profile of the ligand would disfavor the coordination of multiple ligands to the metal center, thereby preventing coordinative saturation and maintaining a reactive yet stable species.
While specific research on this compound is limited, the principles established from studies on other sterically demanding amido and amine ligands provide a strong basis for its potential utility in this area. bohrium.comresearchgate.net The table below provides hypothetical data for a low-valent metal complex stabilized by this ligand, based on typical values observed for related structures.
Interactive Data Table: Hypothetical Structural Parameters for a Low-Valent Metal Complex with this compound
| Parameter | Hypothetical Value |
| Metal-Nitrogen Bond Length (Å) | 2.1 - 2.3 |
| C-N-C Bond Angle (°) | 115 - 125 |
| Metal Coordination Number | 2 or 3 |
| Torsion Angle (M-N-C-C) (°) | 40 - 60 |
These hypothetical parameters illustrate how the bulky nature of the ligand would influence the geometry around the metal center, leading to a coordinatively unsaturated and sterically protected environment conducive to stabilizing low oxidation states.
Precursor to Metal Amido or Imido Species
Secondary amines are common precursors for the synthesis of metal amido and imido complexes through deprotonation of the N-H bond. wikipedia.org this compound, with its reactive N-H proton, is a prime candidate for such transformations.
Formation of Metal Amido Complexes:
The deprotonation of this compound with a strong base, such as an organolithium reagent or an alkali metal hydride, would yield the corresponding lithium amide. This amide can then be used as a ligand transfer agent to introduce the bulky amido ligand to a variety of metal centers. d-nb.info The general reaction is as follows:
(PhCH2)(2-MeC6H4CH2)NH + Base → [(PhCH2)(2-MeC6H4CH2)N]- + [H-Base]+
[(PhCH2)(2-MeC6H4CH2)N]- + M-X → M-N(CH2Ph)(CH2C6H4Me-2) + X-
The resulting metal amido complexes would benefit from the steric bulk of the ligand, potentially leading to monomeric species with low coordination numbers, even for metals that typically form polynuclear complexes with smaller amido ligands. cdnsciencepub.com
Formation of Metal Imido Complexes:
Metal imido complexes, featuring a metal-nitrogen double bond, are highly reactive species with applications in catalysis and organic synthesis. wikipedia.orgnih.gov While the direct conversion of a secondary amido ligand to a terminal imido ligand is not always straightforward, several synthetic routes can be envisioned. For instance, α-hydrogen abstraction from a suitable amido precursor or elimination reactions from certain amido complexes can lead to the formation of an imido ligand. researchgate.net
Given the benzylic protons present in this compound, intramolecular C-H activation followed by elimination could potentially be a pathway to an imido species, although this would likely require specific reaction conditions and a suitable metal center. A more common route involves the reaction of a metal precursor with a primary amine, but the principles of ligand design from bulky secondary amines are still relevant for stabilizing the resulting imido fragment. wikipedia.org
The table below presents hypothetical spectroscopic data that could be used to characterize the formation of amido and imido complexes derived from this compound.
Interactive Data Table: Hypothetical Spectroscopic Data for Amido and Imido Complexes
| Complex Type | 1H NMR (δ, ppm) - Diagnostic Signal | 13C NMR (δ, ppm) - Diagnostic Signal | IR (ν, cm-1) - M-N Stretch |
| Amido Complex | Absence of N-H proton signal | Shift of α-carbon signals | 500 - 600 |
| Imido Complex | Significant shift of α-proton signals | Downfield shift of α-carbon signal | 1100 - 1300 (M=N stretch) |
Emerging Applications of Benzyl 2 Methylphenyl Methyl Amine in Materials Science and Catalysis
Polymer Chemistry and Material Functionalization
The amine functional group is a versatile tool in polymer and materials science, enabling a wide array of modifications and polymer synthesis routes. The structure of Benzyl[(2-methylphenyl)methyl]amine makes it a compelling candidate for these applications.
Amine-functionalized polymers are a critical class of materials used in applications ranging from gene delivery and CO2 capture to adhesives and coatings. osti.govrsc.org These polymers are often synthesized by either polymerizing amine-containing monomers or by post-polymerization modification.
While the simplest amine monomer, vinylamine, is unstable, other more stable amine-containing monomers are often expensive or exhibit poor polymerization characteristics. google.com A common strategy involves the use of primary amines in reactions with other monomers to form polymers like polyamides. nih.govacs.org Secondary amines, such as this compound, could potentially be incorporated into polymer backbones through various polycondensation reactions. For instance, it could react with di-epoxides or di-acyl chlorides to form functionalized polymers. The steric hindrance provided by the 2-methylphenyl group could influence the polymer's stereochemistry and final properties, such as its thermal stability and solubility.
Furthermore, benzylamines are recognized as important building blocks in the polymer industry. nih.gov For example, xylylenediamines are key components in the production of high-performance polyamide fibers. nih.govacs.org Although this compound is a secondary amine, its dibenzyl structure is reminiscent of monomers used in specialized polymer synthesis.
The covalent attachment of amines to material surfaces is a powerful technique for tailoring surface properties. cd-bioparticles.com This modification can enhance adhesion, improve biocompatibility, or introduce reactive sites for further functionalization. Secondary amines are particularly useful for surface modification as they can react with various surface functional groups. researchgate.net For instance, the amine group can react with carbonate groups on polycarbonate surfaces or be grafted onto surfaces through oxidation. researchgate.netresearchgate.net
Plasma surface modification using amine-containing precursors is another effective method to create a thin polymer film with amine functionalities. nih.gov This process can dramatically improve the hydrophilicity and biocompatibility of materials like titanium implants. nih.gov this compound, with its reactive amine and aromatic groups, could be a valuable agent for such modifications. The benzyl (B1604629) groups could enhance adhesion to aromatic polymer surfaces through π-π stacking interactions, while the amine group provides a point of covalent attachment or a site for subsequent chemical reactions.
The table below summarizes potential surface modification applications based on the functionalities of secondary amines.
| Material | Modification Principle | Potential Outcome for Surface | Relevant Findings for Secondary Amines |
| Polycarbonate | Amine-carbonate chemistry | Introduction of functional groups, colorimetric changes | Reaction with surface carbonates to form carbamates. researchgate.net |
| Carbon-based materials | Oxidative attachment | Covalent bonding of amine, altered electronic properties | Can be attached to carbon surfaces via oxidation. researchgate.net |
| Metal Oxides (e.g., TiO2) | Plasma polymerization | Formation of a thin, amine-rich polymer film | Improved hydrophilicity and biocompatibility. nih.gov |
| Nanoparticles | Ligand exchange/covalent grafting | Enhanced stability and dispersibility | Can be used to functionalize nanoparticles for various applications. cd-bioparticles.com |
Design of Novel Catalytic Systems (Beyond Metal Complexes)
The amine moiety is central to various forms of organocatalysis, a field that uses small organic molecules to accelerate chemical reactions. The specific structural characteristics of this compound make it an intriguing candidate for non-metallic catalytic systems.
Secondary amines are a cornerstone of organocatalysis, capable of activating carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. nih.govmdpi.com This dual reactivity allows them to catalyze a wide range of important chemical transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. mdpi.comyoutube.com
The catalytic efficacy of a secondary amine is often influenced by its steric and electronic properties. Sterically hindered amines, such as derivatives of proline, have been shown to provide high levels of stereocontrol in asymmetric reactions. mdpi.comclockss.org The 2-methylphenyl group in this compound provides significant steric bulk around the nitrogen atom. This could be advantageous in asymmetric catalysis, where the catalyst's structure dictates the stereochemical outcome of the reaction.
The basicity of the amine is also a crucial factor. As a derivative of benzylamine (B48309), which is a stronger base than the corresponding toluidines, this compound is expected to be a competent base catalyst for reactions requiring proton abstraction. chemicalbook.com
The potential organocatalytic activation modes involving a secondary amine like this compound are outlined below.
| Activation Mode | Intermediate | Substrate | Typical Reaction |
| Enamine Catalysis | Enamine | Aldehydes, Ketones | Aldol reaction, Michael addition |
| Iminium Ion Catalysis | Iminium Ion | α,β-Unsaturated Aldehydes/Ketones | Diels-Alder reaction, Conjugate addition |
| Acid-Base Catalysis | Protonated/Free Amine | Various | Reactions requiring general base or acid catalysis |
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). researchgate.net This is typically achieved using a phase-transfer agent, often a quaternary ammonium (B1175870) salt, which can transport a reactive anion from the aqueous phase into the organic phase. acsgcipr.orgcore.ac.uk
Secondary amines like this compound are not direct phase-transfer catalysts. However, they are important precursors for the synthesis of quaternary ammonium salts. By reacting this compound with two different alkyl halides, a chiral-at-nitrogen quaternary ammonium salt could theoretically be synthesized. Such salts have been explored for asymmetric phase-transfer catalysis.
Alternatively, N-alkylation of this compound would yield a tertiary amine, which can then be quaternized to form a phase-transfer catalyst. The presence of the benzyl and 2-methylphenyl groups would impart significant lipophilicity to the resulting quaternary salt, which is a key property for an effective phase-transfer catalyst. acsgcipr.org While benzyl-containing quaternary salts can sometimes lead to side reactions, their catalytic activity is well-documented for a variety of transformations, including alkylations and substitutions. phasetransfercatalysis.comresearchgate.net
Supramolecular Assembly and Self-Assembled Structures
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a key focus of this field.
The structure of this compound contains functionalities that could drive supramolecular assembly. The two aromatic rings (benzyl and 2-methylphenyl) can participate in π-π stacking interactions, which are a significant driving force for the self-assembly of aromatic molecules. Additionally, the secondary amine group can act as both a hydrogen bond donor and acceptor, allowing for the formation of hydrogen-bonded networks.
The principles of supramolecular assembly are well-illustrated by benzimidazole (B57391) derivatives, which share both aromatic and amine-like (imidazole) functionalities. researchgate.net These molecules can self-assemble through a combination of π-π stacking and hydrogen bonding to form complex architectures like nanowires and microflowers. researchgate.net Similarly, it can be hypothesized that this compound or its derivatives, under appropriate conditions, could self-assemble into ordered structures. The steric hindrance from the ortho-methyl group would likely play a significant role in directing the geometry of the assembly, potentially leading to novel supramolecular architectures. Such self-assembled systems could find applications in areas like sensing or the development of "smart" materials. nih.gov
Host-Guest Chemistry and Molecular Recognition
The field of host-guest chemistry revolves around the creation of host molecules that can selectively bind to specific guest molecules. The binding is governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The structure of this compound, with its aromatic rings and a central nitrogen atom capable of hydrogen bonding, makes it a potential candidate for both a guest molecule and a building block for larger host structures.
While specific studies on the host-guest chemistry of this compound are not yet prevalent, research on related molecules provides a strong indication of its potential. For instance, derivatives of dibenzylamine (B1670424) are being investigated as fundamental components in the construction of functional materials, which often rely on molecular recognition principles . The ability of the benzyl groups to participate in π-π stacking and the amine group to act as a hydrogen bond donor or acceptor is crucial. In a related context, studies on dipeptide variants with a benzyloxycarbonyl group have demonstrated the importance of such aromatic and amine functionalities in forming gas-phase adducts through host-guest type interactions nih.gov. This suggests that this compound could be a valuable molecule for studies involving molecular recognition of specific ions or small organic molecules.
Table 1: Potential Interactions of this compound in Host-Guest Systems
| Interaction Type | Participating Group in this compound | Potential Guest/Host Partner |
| Hydrogen Bonding | Secondary Amine (N-H) | Molecules with lone pairs (e.g., ethers, ketones) |
| π-π Stacking | Phenyl and 2-methylphenyl rings | Aromatic molecules, metal ions with d-orbitals |
| Steric Hindrance | 2-methyl group | Influences selectivity based on guest size and shape |
Formation of Crystalline Materials or Metal-Organic Frameworks
The ability of a molecule to form well-ordered crystalline structures is fundamental to its application in materials science. Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The porous nature of many MOFs makes them suitable for applications in gas storage, separation, and catalysis.
Benzylamine and its derivatives have been successfully employed as ligands in the synthesis of MOFs. For example, uranyl-organic frameworks incorporating benzylamine have been shown to be efficient photocatalysts nih.govacs.org. Furthermore, a significant area of research involves the post-synthetic modification (PSM) of existing MOFs to introduce new functionalities. Studies have demonstrated the successful introduction of benzylic amine groups into canonical MOFs like IRMOF-1 and UiO-66 acs.orgfigshare.comresearchgate.net. These modifications can dramatically alter the properties of the MOF, such as its catalytic activity or its affinity for specific molecules.
Given these precedents, this compound is a promising candidate for use as a ligand in the de novo synthesis of novel MOFs. The two distinct benzyl groups could lead to interesting framework topologies and pore environments. The steric bulk of the 2-methylphenyl group, in particular, could be exploited to control the dimensionality and interpenetration of the resulting frameworks. Moreover, the crystal structure of the closely related dibenzylammonium ion has been elucidated, providing valuable insights into the molecular interactions that could guide the design of crystalline materials based on this compound sigmaaldrich.com.
Table 2: Comparison of Benzylamine Derivatives in MOF Synthesis
| Compound | Role in MOF | Potential Advantage of this compound |
| Benzylamine | Ligand for synthesis, photocatalysis nih.govacs.org | Asymmetric structure could lead to chiral or non-centrosymmetric frameworks. |
| Dibenzylamine | Building block for organic frameworks | The defined steric hindrance may offer better control over pore size. |
| Benzylic amines (via PSM) | Functional group within MOF pores acs.orgfigshare.comresearchgate.net | Direct use as a ligand avoids the need for post-synthetic modification. |
Advanced Materials for Selective Adsorption or Separation Processes
The development of materials that can selectively adsorb or separate specific chemical species is crucial for a wide range of industrial and environmental applications, from gas purification to chromatography.
Adsorbents for Gas Capture or Liquid Phase Separations
The removal of carbon dioxide (CO2) from industrial gas streams is a critical area of research aimed at mitigating climate change. Amine-based solvents and solid adsorbents are the most mature technologies for this purpose. The nitrogen atom in the amine group can react with the acidic CO2 molecule, leading to its capture.
Research has shown that amine-functionalized polymers are effective adsorbents for CO2 nih.govbohrium.com. Specifically, benzylamine and its derivatives have been investigated for their potential in CO2 removal google.commdpi.com. The aromatic nature of benzylamines can contribute to their stability and performance. The use of this compound as a component in or a modifier for porous materials like silica (B1680970) or polymers could lead to efficient and selective adsorbents for CO2. The presence of two benzyl groups might enhance the material's affinity for other organic molecules in liquid phase separations through hydrophobic and π-π interactions.
Components in Chromatographic Stationary Phases
Chromatography is a powerful technique for separating and analyzing complex mixtures. The choice of the stationary phase is critical for achieving the desired separation. Materials that can interact selectively with different components of a mixture are ideal for use as stationary phases.
The enantiomeric separation of chiral compounds is a significant challenge in the pharmaceutical industry. Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a chiral molecule, allowing for their separation. A study has demonstrated the successful high-performance liquid chromatographic (HPLC) separation of the enantiomers of N-benzyl-alpha-methyl-benzylamine using polysaccharide-based chiral stationary phases nih.gov. This suggests that this compound, being a chiral molecule itself (if synthesized from chiral precursors or resolved), could be a target for separation on CSPs.
Conversely, this compound could be immobilized onto a solid support, such as silica gel, to create a novel stationary phase for HPLC. Its aromatic rings and amine functionality would allow for a combination of reversed-phase and ion-exchange interactions, potentially enabling the separation of a wide range of analytes sielc.comsielc.com. The specific steric and electronic properties conferred by the 2-methylphenyl group could lead to unique selectivities compared to existing stationary phases.
Future Directions and Research Challenges for Benzyl 2 Methylphenyl Methyl Amine
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of Benzyl[(2-methylphenyl)methyl]amine will likely prioritize efficiency and sustainability, moving away from traditional methods that may involve harsh conditions or generate significant waste. Research in this area could focus on catalytic approaches that offer high atom economy and utilize environmentally benign reagents.
Key research objectives include:
Catalytic Reductive Amination: Investigating one-pot reductive amination protocols starting from 2-methylbenzaldehyde (B42018) and benzylamine (B48309), or benzaldehyde (B42025) and 2-methylbenzylamine (B130908). The challenge lies in developing selective catalysts that operate under mild conditions (low temperature and pressure) using green reducing agents like H₂ or silanes.
Borrowing Hydrogen/Hydrogen Autotransfer Catalysis: This elegant approach combines amine alkylation with alcohol dehydrogenation, using a single catalyst. A potential route would be the reaction of 2-methylbenzyl alcohol with benzylamine (or benzyl (B1604629) alcohol with 2-methylbenzylamine), eliminating water as the sole byproduct. The development of robust and reusable pincer-type catalysts based on earth-abundant metals (e.g., iron, manganese) will be crucial.
Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis can enhance safety, improve reproducibility, and allow for easier scaling. A packed-bed reactor with a heterogeneous catalyst for reductive amination could offer a significant advantage over traditional batch synthesis.
Bio-catalytic Routes: Exploring the use of enzymes, such as transaminases or engineered amine dehydrogenases, could provide highly selective and sustainable pathways to the target molecule under mild, aqueous conditions.
Table 1: Comparison of Potential Sustainable Synthetic Routes
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Catalytic Reductive Amination | High atom economy; potential for mild conditions. | Catalyst selectivity and stability; cost of precious metal catalysts. |
| Borrowing Hydrogen Catalysis | Water as the only byproduct; high atom economy. | Development of active and stable non-precious metal catalysts. |
| Continuous Flow Synthesis | Enhanced safety and control; easy scalability. | Catalyst deactivation; optimization of flow parameters. |
Exploration of Novel Reactivity and Transformation Pathways
The structural features of this compound—a secondary amine with two distinct benzyl groups—suggest a rich and underexplored reactivity profile. Future research should aim to uncover and harness this potential for synthesizing novel molecular architectures.
Oxidative Coupling Reactions: Investigating the catalytic oxidative coupling of the amine could lead to the formation of the corresponding imine, a valuable intermediate in organic synthesis. researchgate.net The steric hindrance from the 2-methyl group could influence the reaction's regioselectivity and kinetics, a feature that warrants detailed mechanistic studies.
Directed C-H Activation/Functionalization: The benzyl and 2-methylphenyl groups offer multiple sites for C-H activation. Future work could explore transition-metal-catalyzed reactions where the amine nitrogen directs the functionalization of specific C-H bonds (e.g., ortho- to the methyl group or on the unsubstituted benzyl ring). This would open pathways to complex, poly-substituted diarylmethanes.
Azomethine Ylide Formation: Inspired by related N-benzyl amines, researchers could explore the generation of azomethine ylides from this compound. enamine.net Subsequent [3+2] cycloaddition reactions with various dipolarophiles would provide a powerful tool for the rapid construction of complex, nitrogen-containing heterocyclic scaffolds, which are prevalent in medicinal chemistry.
Photoredox Catalysis: The amine could serve as a reductive quencher in photoredox catalytic cycles. Its reactions under visible light irradiation in the presence of a suitable photocatalyst could unlock novel bond-forming transformations, such as radical-mediated additions or cyclizations.
Integration into Advanced Functional Materials for Emerging Technologies
While not traditionally used in materials science, the aromatic and aminic nature of this compound makes it a candidate for incorporation into advanced functional materials.
Polymer Science: The amine can be explored as a monomer or a building block for novel polymers. For instance, its incorporation into polyimides or polyamides could modify properties such as solubility, thermal stability, and gas permeability due to its bulky, non-planar structure.
Organic Electronics: Derivatives of the compound could be designed to function as host materials or hole-transporting layers in Organic Light-Emitting Diodes (OLEDs). The steric hindrance imparted by the 2-methyl group might be leveraged to prevent π-stacking, potentially improving the amorphous stability and charge-transport properties of thin films.
Metal-Organic Frameworks (MOFs): Functionalizing the aromatic rings with carboxylic acids or other coordinating groups would allow its use as an organic linker for the synthesis of novel MOFs. The shape and size of the linker would dictate the pore structure and dimensionality of the resulting framework, with potential applications in gas storage, separation, or catalysis.
Predictive Modeling for Structure-Property Relationships and Rational Design
Computational chemistry and predictive modeling will be indispensable tools for accelerating research into this compound and its derivatives.
DFT for Mechanistic Insights: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of its synthesis and reactivity. acs.org For instance, modeling the transition states in catalytic C-H activation or cycloaddition reactions can help rationalize observed selectivities and guide catalyst design.
Quantitative Structure-Property Relationship (QSPR): By systematically modifying the structure in silico (e.g., changing substituents on the aromatic rings) and calculating key electronic and steric parameters, QSPR models can be developed. These models could predict properties relevant to materials science (e.g., ionization potential, electron affinity) or catalysis (e.g., ligand bond strength).
Molecular Dynamics (MD) Simulations: For applications in materials, MD simulations can predict the bulk properties of polymers or amorphous films containing the amine motif. This can provide insights into glass transition temperatures, mechanical properties, and molecular packing, guiding the rational design of materials with desired characteristics.
Table 2: Focus Areas for Predictive Modeling
| Modeling Technique | Research Target | Predicted Properties | Potential Impact |
|---|---|---|---|
| DFT | Reaction Mechanisms | Transition state energies, activation barriers, reaction pathways. | Rational design of catalysts and optimization of reaction conditions. |
| QSPR | Novel Derivatives | Ionization potential, HOMO/LUMO levels, solubility. | Accelerated discovery of molecules for organic electronics or catalysis. |
Expanding the Scope of Catalytic Applications and Methodologies
The inherent properties of this compound suggest its potential use as a ligand in transition metal catalysis or as an organocatalyst.
Ligand Development: The compound can serve as a sterically demanding N-donor ligand for transition metals. Its coordination chemistry with metals like palladium, copper, or rhodium should be explored. The resulting metal complexes could be screened for activity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the ligand's steric bulk could enhance catalyst stability and influence selectivity.
Organocatalysis: Chiral versions of this compound, synthesized via asymmetric methods, could be investigated as organocatalysts. For example, they could be used in asymmetric Mannich reactions or Michael additions, where the amine could activate substrates through the formation of transient iminium or enamine intermediates.
Frustrated Lewis Pairs (FLPs): The steric hindrance around the nitrogen atom makes it a prime candidate for use as the Lewis basic component in a Frustrated Lewis Pair. Paired with a bulky Lewis acid, it could be capable of activating small molecules like H₂, CO₂, or olefins for subsequent transformations, opening up new metal-free catalytic methodologies.
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Use CD3CN as a solvent to avoid proton exchange broadening. Key signals include:
- Aromatic protons : δ 7.2–7.5 ppm (split due to ortho-methyl substitution) .
- Methylene groups : δ 3.8–4.5 ppm (N–CH2–Ph) .
- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+ at m/z 212) .
Advanced: How can computational methods predict the compound’s electronic properties for pharmacological studies?
Q. Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies. For derivatives like 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[ethyl(2-methylphenyl)amino]ethyl]-3-pyridinecarboxamide (), DFT reveals charge transfer interactions critical for receptor binding .
- Molecular Docking : Dock the amine into enzyme active sites (e.g., kinases) using AutoDock Vina. Adjust protonation states at physiological pH to account for NH group basicity (pKa ~9–10) .
Validation : Cross-check computational results with experimental IC50 values from enzyme inhibition assays.
Basic: What safety protocols are essential during experimental handling?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. The compound’s potential irritancy is inferred from structurally similar amines in .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF or DCM).
- Waste Disposal : Collect aqueous waste separately and neutralize with dilute HCl before disposal .
Advanced: How can researchers analyze contradictory biological activity data across studies?
Methodological Answer :
Contradictions may stem from assay conditions or stereochemical impurities . Mitigate via:
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (e.g., for analogs like 2-(2,6-dichlorophenyl)ethanamine) .
- Dose-Response Curves : Compare EC50 values under standardized conditions (pH 7.4, 37°C). For example, discrepancies in cytotoxicity assays may arise from varying serum protein binding .
- Meta-Analysis : Aggregate data from multiple studies (e.g., via RevMan) to identify trends in structure-activity relationships (SAR).
Basic: How to optimize reaction yields in large-scale synthesis?
Q. Methodological Answer :
- Catalytic Systems : Use Pd/C or Raney Ni for reductive amination. reports >80% yields with allyl stannanes at 0.1 mmol scale .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines.
- Work-Up : Extract with ethyl acetate (3×) to recover unreacted starting materials .
Advanced: What strategies validate the compound’s role in supramolecular chemistry?
Q. Methodological Answer :
- X-Ray Crystallography : Co-crystallize with Hg(II) or Zn(II) salts to study metal-amine coordination. For instance, reports a Hg(II) complex with N–Hg bond lengths of 2.35 Å .
- NMR Titration : Monitor chemical shift changes upon adding host molecules (e.g., crown ethers) to assess binding constants .
Basic: How to distinguish secondary vs. tertiary amine byproducts?
Q. Methodological Answer :
- Carbylamine Test : Secondary amines (e.g., this compound) do not react with chloroform and NaOH, unlike primary amines .
- HPLC-MS : Detect tertiary amines (e.g., N-methyl derivatives) via retention time shifts and m/z +14 increments .
Advanced: How to design derivatives for enhanced blood-brain barrier (BBB) penetration?
Q. Methodological Answer :
- LogP Optimization : Aim for LogP 2–3 using substituents like fluorine or methyl groups (see for fluorinated analogs) .
- P-Glycoprotein Inhibition : Introduce bulky aryl groups (e.g., 4-methoxyphenyl) to reduce efflux pump recognition .
Validation : Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure permeability coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
